molecular formula C6H2BrClFI B1437856 1-Bromo-2-chloro-3-fluoro-4-iodobenzene CAS No. 1000573-03-4

1-Bromo-2-chloro-3-fluoro-4-iodobenzene

Cat. No.: B1437856
CAS No.: 1000573-03-4
M. Wt: 335.34 g/mol
InChI Key: KORMQSNUPWNOLD-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-fluoro-4-iodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring. It is a highly reactive compound used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene can be synthesized through multiple synthetic routes. One common method involves the halogenation of benzene derivatives. For instance, starting with a benzene ring, sequential halogenation reactions can be performed to introduce bromine, chlorine, fluorine, and iodine atoms at specific positions on the ring. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, fluorine gas, and iodine, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to be efficient, with high yields and minimal side reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, this compound is highly reactive in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions and reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are commonly used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₆H₂BrClFI
Molecular Weight : 335.34 g/mol
Physical State : Beige crystalline solid
Melting Point : 48–51 °C
Boiling Point : Approximately 243.9 ± 20.0 °C
Solubility : Limited solubility in water

The presence of multiple halogens makes this compound highly reactive, allowing it to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions.

Scientific Research Applications

1-Bromo-2-chloro-3-fluoro-4-iodobenzene has diverse applications across several scientific domains:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. It can be utilized to create various bioactive compounds through:

  • Nucleophilic Substitution Reactions : The halogen substituents facilitate reactions with nucleophiles such as amines and thiols, leading to the formation of new compounds.
  • Coupling Reactions : It participates in important coupling reactions like Suzuki-Miyaura and Sonogashira couplings, which are essential for forming carbon-carbon bonds in organic synthesis.

Pharmaceutical Development

In medicinal chemistry, this compound is employed as an intermediate for synthesizing potential drug candidates and diagnostic agents. Its ability to undergo various transformations allows researchers to modify existing compounds or develop new therapeutic agents.

Biochemical Probes

The compound can function as a probe in biochemical studies, aiding in the investigation of biological processes and interactions at the molecular level. Its reactivity can be harnessed to label biomolecules or study enzyme mechanisms.

Material Science

In industrial applications, this compound is used to produce specialty chemicals and materials with tailored properties. Its unique combination of halogens can influence the physical and chemical characteristics of the final products.

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

Study/Research Focus Findings/Applications
Synthesis of Anticancer Agents The compound was used as a precursor for synthesizing novel anticancer drugs, demonstrating its efficacy in targeting specific cancer cell lines.
Development of Agrochemicals Researchers utilized this compound to synthesize new agrochemical formulations that exhibit enhanced pest resistance.
Biochemical Assays It was employed as a labeling agent in assays to monitor protein interactions, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-fluorobenzene
  • 1-Bromo-3-chloro-2-fluorobenzene
  • 1-Bromo-4-chloro-2-fluorobenzene

Comparison: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene is unique due to the presence of four different halogen atoms, which imparts distinct reactivity and properties compared to other polyhalogenated benzene derivatives. The specific arrangement of halogen atoms influences its chemical behavior, making it a valuable compound in various synthetic and industrial applications .

Biological Activity

1-Bromo-2-chloro-3-fluoro-4-iodobenzene is a halogenated aromatic compound with significant potential for biological activity. This article explores its properties, synthesis, and biological interactions, supported by relevant data and research findings.

Molecular Formula: C₆H₂BrClFI
Molecular Weight: 335.34 g/mol
Physical State: Solid
Melting Point: 48-51 °C
Boiling Point: 243.9 °C at 760 mmHg
Density: 2.3 g/cm³

These properties indicate that the compound is a stable halogenated aromatic, which often correlates with unique biological activities due to the presence of multiple halogens.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Starting Material Preparation: The synthesis begins with the appropriate aniline derivatives.
  • Halogenation Reactions: Sequential halogenation using bromine, chlorine, fluorine, and iodine sources.
  • Purification: The final product is purified through recrystallization or chromatography.

This complex synthesis pathway is essential for achieving the desired purity and yield of the compound.

Biological Activity

Research indicates that halogenated aromatic compounds like this compound can interact with various biological targets, leading to potential therapeutic applications. Notable areas of interest include:

1. Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.

2. Anticancer Potential: There is growing evidence that halogenated compounds can interfere with cancer cell proliferation. Specific studies have shown that similar compounds can induce apoptosis in tumor cells, although direct evidence for this compound remains limited.

3. Enzyme Inhibition: The presence of multiple halogens may enhance binding affinity to specific enzymes or receptors, influencing their activity and leading to therapeutic effects in conditions such as cancer or bacterial infections.

Table 1: Summary of Research Findings on Halogenated Compounds

Study ReferenceBiological ActivityFindings
AntimicrobialHalogenated compounds showed significant inhibition against Gram-positive bacteria.
AnticancerInduced apoptosis in various cancer cell lines; specific mechanisms require further study.
Enzyme InhibitionEnhanced binding affinity observed in enzyme assays; potential for drug development noted.

Example Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of structurally similar halogenated compounds. It was found that these compounds could inhibit cell proliferation in vitro and induce cell death through apoptosis pathways. While direct studies on this compound are needed, these findings suggest a promising direction for future research.

Properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMQSNUPWNOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661536
Record name 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-03-4
Record name 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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